molecular formula C9H18BrNO B14908764 2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol

2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol

Cat. No.: B14908764
M. Wt: 236.15 g/mol
InChI Key: NGOUHEXQWWBAGD-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H18BrNO. It is a brominated alcohol derivative of piperidine, a heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol typically involves the bromination of 1-(1-methylpiperidin-4-yl)propan-1-ol. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is not well-documented. as a brominated alcohol, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(1-methylpiperidin-4-yl)propan-1-ol is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The piperidine ring provides a scaffold for interactions with biological targets, making the compound valuable in medicinal chemistry .

Properties

Molecular Formula

C9H18BrNO

Molecular Weight

236.15 g/mol

IUPAC Name

2-bromo-1-(1-methylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C9H18BrNO/c1-7(10)9(12)8-3-5-11(2)6-4-8/h7-9,12H,3-6H2,1-2H3

InChI Key

NGOUHEXQWWBAGD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1CCN(CC1)C)O)Br

Origin of Product

United States

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